
L-Theanine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Theanine can be synthesized through several methods. One common method involves the enzymatic synthesis using ethylamine and L-glutamate as substrates. This reaction is catalyzed by the enzyme γ-glutamylmethylamide synthetase in the presence of adenosine triphosphate (ATP) and metal ions such as magnesium and potassium . Another method involves the use of whole-cell catalysis, where intact microbial cells convert the substrate into theanine .
Industrial Production Methods: Industrial production of theanine often employs microbial fermentation techniques. For instance, Escherichia coli can be genetically engineered to express the necessary enzymes for theanine synthesis. This method involves the co-expression of enzymes such as γ-glutamylmethylamide synthetase, polyphosphate kinase, alanine transaminase, and alanine decarboxylase . The fermentation process is optimized to increase the yield of theanine, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Theanine undergoes various chemical reactions, including:
Oxidation: Theanine can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify theanine’s structure, potentially altering its effects.
Substitution: Theanine can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different theanine derivatives with potential therapeutic benefits .
Scientific Research Applications
Cognitive Enhancement
Effects on Attention and Memory
L-Theanine has been shown to improve cognitive functions, particularly attention and memory. A study involving middle-aged participants demonstrated that this compound supplementation significantly reduced plasma levels of amyloid-beta peptides, which are associated with cognitive decline. Over 12 weeks, participants who received this compound exhibited a notable improvement in working memory compared to the placebo group .
Table 1: Cognitive Function Improvement with this compound
Group | Baseline Plasma A β (1–40) (pg/mL) | Plasma A β (1–40) after 12 Weeks (pg/mL) | Change from Baseline (pg/mL) |
---|---|---|---|
Placebo | 219 ± 56 | 210 ± 65 | –9.21 ± 35 |
Theanine | 243 ± 175 | 205 ± 94 | –38.6 ± 105 |
This indicates a potential neuroprotective effect of this compound, making it a candidate for cognitive enhancement interventions.
Stress Reduction and Relaxation
This compound has also been associated with stress reduction. In a double-blind study involving university students, participants who consumed this compound showed reduced anxiety levels and improved reaction times during attention tasks. This was particularly evident in individuals with high anxiety propensity, where this compound enhanced alpha brain wave activity, indicating a state of relaxation .
Table 2: Anxiety Reduction Effects of this compound
Group | Pre-Intervention Anxiety Score | Post-Intervention Anxiety Score | Change in Score |
---|---|---|---|
High Anxiety Propensity | X | Y | Z |
Minimal Anxiety Propensity | A | B | C |
Therapeutic Potential
Mental Health Applications
Emerging research suggests that this compound may have therapeutic effects on mental health disorders. A study reported that daily administration of this compound for four weeks resulted in significant improvements in symptoms of major depressive disorder among participants . This aligns with findings that indicate this compound's ability to modulate neurotransmitter levels in the brain, potentially enhancing mood and cognitive function.
Neuroprotective Properties
Research indicates that this compound may protect against neurodegeneration. Animal studies have shown that it can improve hippocampal synaptic plasticity and enhance cognitive performance in stressed models . Additionally, its antioxidant properties have been linked to reduced oxidative stress in various models of neurodegenerative diseases.
Functional Food Development
Given its beneficial properties, this compound is increasingly being incorporated into functional foods and beverages aimed at promoting mental well-being. Its ability to counteract caffeine-induced jitters while enhancing focus makes it an attractive ingredient in energy drinks and dietary supplements .
Mechanism of Action
Theanine exerts its effects by interacting with neurotransmitters in the brain. It increases levels of gamma-aminobutyric acid (GABA), serotonin, and dopamine, which are associated with relaxation and improved mood . Theanine also competes with glutamate for postsynaptic receptors, inhibiting its binding and preventing neurotoxicity . Additionally, theanine affects the glutamine transporter, suppressing the conversion of glutamine to glutamate, further contributing to its neuroprotective properties .
Comparison with Similar Compounds
Glutamate: Theanine is an analog of glutamate, a neurotransmitter involved in excitatory signaling in the brain.
Glutamine: Theanine is also similar to glutamine, another amino acid involved in various metabolic processes.
Uniqueness: Theanine’s ability to cross the blood-brain barrier and its unique effects on neurotransmitter levels set it apart from other similar compounds . Unlike glutamate, which can be neurotoxic in excess, theanine provides neuroprotection and promotes relaxation without causing drowsiness .
Biological Activity
L-Theanine, an amino acid predominantly found in green tea (Camellia sinensis), has garnered significant attention for its diverse biological activities. This article explores the various effects of this compound on health, focusing on its neuroprotective, immunomodulatory, antioxidant, and cognitive-enhancing properties. The findings are supported by case studies and research data, highlighting the compound's potential therapeutic applications.
Overview of this compound
This compound is structurally similar to glutamate and is known for its ability to cross the blood-brain barrier. It is primarily recognized for promoting relaxation without sedation, making it a subject of interest in studies related to stress, anxiety, and cognitive function.
Neuroprotective Effects
Research indicates that this compound has neuroprotective properties, particularly in models of oxidative stress. In a study involving neuronal-like rat pheochromocytoma cells exposed to cadmium oxide, this compound significantly reduced reactive oxygen species (ROS) levels and enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .
Table 1: Effects of this compound on Antioxidant Enzyme Activity
Study | Cell Model | Treatment | ROS Levels | SOD Activity | CAT Activity |
---|---|---|---|---|---|
Rat PC12 | 100 µM this compound | Decreased | Increased | Increased |
Immunomodulatory Activity
This compound has been shown to modulate immune responses. It enhances the activity of γδ T cells, which play a crucial role in the innate immune response. A study demonstrated that supplementation with this compound increased γδ T cell function, thereby reducing the incidence of cold and flu symptoms . Furthermore, this compound's anti-inflammatory properties were highlighted in a study where it inhibited nuclear factor kappa B (NF-κB) signaling pathways, leading to decreased expression of pro-inflammatory cytokines .
Table 2: Immunomodulatory Effects of this compound
Cognitive Enhancement
The cognitive-enhancing effects of this compound have been well-documented. A randomized controlled trial found that participants who received 200 mg/day of this compound exhibited significant improvements in stress-related symptoms and cognitive performance compared to a placebo group . Additionally, when combined with caffeine, this compound was shown to improve attention and focus during demanding tasks .
Table 3: Cognitive Performance Metrics
Study | Group Size | Treatment Duration | Cognitive Improvement |
---|---|---|---|
30 | 4 weeks | Significant reduction in stress-related symptoms | |
60 | Single dose | Improved attention in cognitive tasks |
Case Studies
- Stress Reduction : In a double-blind placebo-controlled study involving 30 healthy adults, participants reported lower scores on the Self-rating Depression Scale and State-Trait Anxiety Inventory after four weeks of this compound administration compared to placebo .
- Cognitive Function in Older Adults : A study focusing on middle-aged individuals indicated that this compound supplementation contributed to improvements in attention and working memory over a 12-week period .
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for in vivo studies investigating L-Theanine's neurocognitive effects?
Key considerations include:
- Dosage standardization : Use purity-certified this compound (≥98%) from validated suppliers (e.g., Sigma-Aldrich) and administer via controlled methods (oral gavage, dietary supplementation) to ensure bioavailability .
- Control groups : Include placebo and positive controls (e.g., caffeine for cognitive studies) to isolate this compound-specific effects .
- Ethical compliance : Obtain IRB approval for human trials and adhere to ARRIVE guidelines for animal studies, detailing humane endpoints and sample size justification .
Q. How can researchers optimize data collection for this compound’s pharmacokinetic properties?
- Analytical methods : Use HPLC or LC-MS to quantify plasma/serum this compound levels, with calibration curves adjusted for matrix effects (e.g., tea polyphenol interference) .
- Sampling intervals : Collect time-series data (e.g., 0, 30, 60, 120 mins post-administration) to model absorption kinetics .
- Reproducibility : Publish raw datasets (e.g., in supplementary materials) with metadata on instrumentation (e.g., column type, detector sensitivity) .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Parametric tests : Apply one-way ANOVA with post-hoc Tukey tests for comparing multiple dosage groups (e.g., low/mid/high doses) .
- Effect size reporting : Include Cohen’s d or η² to quantify practical significance beyond p-values .
- Power analysis : Pre-calculate sample sizes using pilot data (e.g., G*Power software) to avoid Type II errors .
Advanced Research Questions
Q. How can contradictory findings on this compound’s anxiolytic effects be resolved methodologically?
Contradictions often arise from:
- Heterogeneous populations : Stratify human cohorts by baseline anxiety scores (e.g., STAI) or genetic polymorphisms (e.g., COMT Val158Met) affecting neurotransmitter metabolism .
- Temporal variability : Measure acute vs. chronic effects (e.g., single-dose vs. 4-week administration) and control for circadian rhythms in cortisol sampling .
- Publication of negative results : Use platforms like Figshare or Zenodo to share null findings, reducing bias in meta-analyses .
Q. What mechanistic studies are needed to clarify this compound’s interaction with glutamatergic pathways?
- In vitro models : Employ primary neuronal cultures or iPSC-derived neurons to assess this compound’s modulation of NMDA/AMPA receptor currents via patch-clamp electrophysiology .
- Transcriptomic profiling : Conduct RNA-seq on hippocampal tissue from this compound-treated rodents to identify differentially expressed genes (e.g., GRIN2A, SLC1A1) .
- Knockout validation : Use CRISPR-Cas9 to delete glutamate transporter genes (e.g., SLC1A2) and test rescue effects with this compound .
Q. How should researchers integrate multi-omics data to explore this compound’s metabolic impact?
- Untargeted metabolomics : Pair LC-MS with pathway enrichment tools (e.g., MetaboAnalyst) to map this compound-induced shifts in GABA, serotonin, and tryptophan pathways .
- Microbiome interactions : Perform 16S rRNA sequencing on fecal samples to assess gut microbiota changes (e.g., Bifidobacterium spp.) during this compound supplementation .
- Data integration : Use systems biology platforms (e.g., Cytoscape) to overlay metabolomic, transcriptomic, and proteomic networks .
Q. Methodological Challenges & Solutions
Q. How can confounding variables in clinical trials of this compound be minimized?
- Dietary controls : Standardize caffeine intake and prohibit flavonoid-rich foods (e.g., tea, chocolate) during trials to reduce pharmacokinetic interactions .
- Blinding protocols : Use double-blind designs with matched placebo capsules (identical taste/color) and third-party randomization .
- Covariate adjustment : Apply ANCOVA to statistically control for baseline variables (e.g., age, BMI) .
Q. What strategies enhance reproducibility in this compound extraction and quantification?
- Protocol harmonization : Adopt ISO/IEC 17025-accredited methods for tea leaf extraction (e.g., 80°C water, 20-min steep) .
- Interlaboratory validation : Participate in ring trials (e.g., LGC Standards’ proficiency testing) to cross-validate LC-MS results .
- Open science : Share SOPs via protocols.io , including troubleshooting steps (e.g., column saturation thresholds) .
Q. Data Presentation & Interpretation
Q. How should conflicting results between animal and human studies be addressed?
- Species-specific metabolism : Compare hepatic clearance rates (e.g., via microsomal assays) to adjust dosage scaling from rodents to humans .
- Behavioral endpoints : Validate translational relevance by aligning rodent FST/TST assays with human HAM-D scales .
- Meta-regression : Pool cross-species data in RevMan to identify moderators (e.g., bioavailability differences) .
Q. What constitutes rigorous evidence for this compound’s synergistic effects with caffeine?
- Isobolographic analysis : Plot dose-response curves for this compound and caffeine alone vs. combined, calculating interaction indices (e.g., additive vs. synergistic) .
- EEG validation : Use qEEG to quantify alpha-band oscillations (8–12 Hz) as a biomarker of synergistic calm-alertness .
Q. Emerging Research Frontiers
Q. What novel methodologies could elucidate this compound’s epigenetic effects?
- ChIP-seq : Investigate histone acetylation changes (e.g., H3K27ac) in prefrontal cortex tissue after chronic this compound exposure .
- Methylome profiling : Use Illumina EPIC arrays to assess DNA methylation shifts in stress-related genes (e.g., NR3C1) .
Q. How can machine learning optimize this compound formulation for targeted delivery?
Properties
IUPAC Name |
(2S)-2-amino-5-(ethylamino)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-2-9-6(10)4-3-5(8)7(11)12/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATAGRPVKZEWHA-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184817 | |
Record name | Theanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-Theanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034365 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
214-216 °C | |
Record name | Theanine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in 2.6 parts water at 0 °C; soluble in 1.8 parts water at 100 °C, Insoluble in ethanol and ether | |
Record name | Theanine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
L-theanine (N-ethyl-L-glutamine) or theanine is a major amino acid uniquely found in green tea. L-theanine has been historically reported as a relaxing agent, prompting scientific research on its pharmacology. Animal neurochemistry studies suggest that L-theanine increases brain serotonin, dopamine, GABA levels and has micromolar affinities for AMPA, Kainate and NMDA receptors. In addition has been shown to exert neuroprotective effects in animal models possibly through its antagonistic effects on group 1 metabotrophic glutamate receptors. Behavioural studies in animals suggest improvement in learning and memory. Overall, L-theanine displays a neuropharmacology suggestive of a possible neuroprotective and cognitive enhancing agent and warrants further investigation in animals and humans., In an investigation of the mechanisms of the neuroprotective effects of theanine (gamma-glutamylethylamide) in brain ischemia, inhibition by theanine of the binding of [(3)H](RS)-alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA), [(3)H]kainate, and [(3)H](E)-3-(2-phenyl-2-carboxyethenyl)-4,6-dichloro-1-H-indole-2-carboxylic acid (MDL 105,519) to glutamate receptors was studied in terms of its possible inhibiting effects on the three receptor subtypes (AMPA, kainate, and NMDA glycine), with rat cortical neurons. Theanine bound the three receptors, but its IC50 of theanine was 80- to 30,000-fold less than that of L-glutamic acid., In this study, the inhibitory effect of L-theanine, an amino acid derivative of tea, on the rewarding effects of nicotine and its underlying mechanisms of action were studied. We found that L-theanine inhibited the rewarding effects of nicotine in a conditioned place preference (CPP) model of the mouse and reduced the excitatory status induced by nicotine in SH-SY5Y cells to the same extent as the nicotine receptor inhibitor dihydro-beta-erythroidine (DHbetaE). Further studies using high performance liquid chromatography, western blotting and immunofluorescence staining analyses showed that L-theanine significantly inhibited nicotine-induced tyrosine hydroxylase (TH) expression and dopamine production in the midbrain of mice. L-theanine treatment also reduced the upregulation of the a(4), beta(2) and a(7) nicotine acetylcholine receptor (nAChR) subunits induced by nicotine in mouse brain regions that related to the dopamine reward pathway, thus decreasing the number of cells that could react to nicotine. In addition, L-theanine treatment inhibited nicotine-induced c-Fos expression in the reward circuit related areas of the mouse brain. Knockdown of c-Fos by siRNA inhibited the excitatory status of cells but not the upregulation of TH induced by nicotine in SH-SY5Y cells. Overall, the present study showed that L-theanine reduced the nicotine-induced reward effects via inhibition of the nAChR-dopamine reward pathway. These results may offer new therapeutic strategies for treatment of tobacco addiction., L-theanine, previously shown to penetrate the blood-brain barrier through the leucine-preferring transport system, has been demonstrated to produce significant increases in serotonin and/or dopamine concentrations in the brain principally in the striatum, hypothalamus and hippocampus., For more Mechanism of Action (Complete) data for Theanine (9 total), please visit the HSDB record page. | |
Record name | Theanine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals from ethanol + water | |
CAS No. |
3081-61-6 | |
Record name | L-Theanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3081-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Theanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003081616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Theanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12444 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Theanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80184817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THEANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8021PR16QO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Theanine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Theanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034365 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174.20, 217 - 218 °C | |
Record name | Theanine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8166 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Theanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034365 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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